molecular formula C17H15N3O3S B2544275 (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one CAS No. 313965-65-0

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one

Cat. No.: B2544275
CAS No.: 313965-65-0
M. Wt: 341.39
InChI Key: ZZJKFWRMDZTKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:

  • Thiazolidin-4-one ring: The central scaffold with a carbonyl group at position 2.
  • 2-Nitrobenzyl substituent at position 5: A benzyl group with a nitro (-NO₂) group at the ortho position.
  • o-Tolylimino group at position 2: An imine (-N=) linked to an o-tolyl (2-methylphenyl) group.

This compound’s stereochemistry is defined by the E configuration at the exocyclic C5 double bond, critical for its bioactivity.

Properties

IUPAC Name

2-(2-methylphenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-6-2-4-8-13(11)18-17-19-16(21)15(24-17)10-12-7-3-5-9-14(12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJKFWRMDZTKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with o-toluidine in the presence of a suitable catalyst, followed by cyclization with thioglycolic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted thiazolidinones

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

α-Amylase Inhibitors with Pyrazole Hybrids

Example Compounds :

  • 5-((3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-ones (5a–g, 120a–g)
Feature Target Compound Pyrazole Hybrids (e.g., 5a/120a)
Substituent at C5 2-Nitrobenzyl Pyrazole-methylene
Imine Group o-Tolylimino p-Tolylimino
Biological Activity Not explicitly reported in evidence α-Amylase inhibition : 90.04% at 100 µg/mL (120a)
Docking Interactions N/A Similar to acarbose (reference inhibitor) via hydrogen bonds and CH–π interactions with Phe residues

Key Differences :

  • The pyrazole hybrids exhibit superior α-amylase inhibition due to the pyrazole ring’s planar geometry, enhancing binding to the enzyme’s active site.

Antitubercular Nitrofuran Derivatives

Example Compounds :

  • A52 (5-((5-nitrofuran-2-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one)
Feature Target Compound A52
Substituent at C5 2-Nitrobenzyl 5-Nitrofuran-methylene
Imine Group o-Tolylimino p-Tolylimino
Biological Activity N/A Anti-TB activity : MIC = 0.78–1.56 µg/mL against M. tuberculosis
Docking Score N/A -8.43 kcal/mol (strong RibH binding)

Key Differences :

  • The nitrofuran group in A52 enhances antimycobacterial activity, likely due to improved penetration into bacterial membranes.
  • The nitrobenzyl group in the target compound may offer different electronic effects, influencing target selectivity .

Acetylcholinesterase (AChE) Inhibitors with Thiadiazole Moieties

Example Compounds :

  • 4o (2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one)
Feature Target Compound 4o
Substituent at C5 2-Nitrobenzyl 4-Methylbenzylidene
Imine Group o-Tolylimino Thiadiazole-imino
Biological Activity N/A AChE inhibition : pIC₅₀ = 1.30 ± 0.007 mM

Key Differences :

  • The thiadiazole ring in 4o enhances AChE inhibition via π-π stacking with aromatic residues in the enzyme’s active site.

Antiviral Thiazolidin-4-Ones with Camphor Substituents

Example Compounds :

  • 6d (Alkyl-substituted thiazolidin-4-one)
Feature Target Compound 6d
Substituent at C5 2-Nitrobenzyl n-Butyl group
Imine Group o-Tolylimino Camphor-based hydrazone
Biological Activity N/A Antiviral activity : IC₅₀ = 3.2 µM

Key Differences :

  • Alkyl substituents in 6d improve antiviral activity, while aromatic groups (e.g., nitrobenzyl) may reduce toxicity but lack efficacy.
  • The target compound’s nitro group could modulate solubility and bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Position of Nitro Group : Para-nitro substituents (e.g., in 119a–h) enhance hypoglycemic activity compared to meta . The target compound’s ortho-nitro group may influence steric interactions.
  • Hybridization with Heterocycles : Pyrazole (120a) and thiadiazole (4o) hybrids improve activity via additional binding interactions, suggesting opportunities for optimizing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.